Superior D2 Receptor Binding Potency at Human Cloned Receptors Relative to Aripiprazole
Bifeprunox mesylate demonstrates approximately 7.4-fold higher binding affinity at human cloned D2Long receptors compared to aripiprazole. In a direct head-to-head comparative study, bifeprunox exhibited a Ki of 1.3 nM at human D2Long receptors and recognized 69% of receptors in the D2High state, whereas aripiprazole showed a Ki of 9.6 nM with 41% D2High recognition [1]. This difference in binding potency is accompanied by distinct D2High receptor upregulation profiles following chronic administration: 9 days of bifeprunox (0.25 mg/kg/day) increased D2High receptors by 102-129%, compared to 108-188% increase after 7 days of aripiprazole (1.5 mg/kg) [1].
| Evidence Dimension | Binding affinity at human cloned D2Long receptors |
|---|---|
| Target Compound Data | Ki = 1.3 nM; D2High recognition = 69% |
| Comparator Or Baseline | Aripiprazole: Ki = 9.6 nM; D2High recognition = 41% |
| Quantified Difference | 7.4-fold higher affinity (Ki ratio 9.6/1.3); 28 percentage-point higher D2High recognition |
| Conditions | Human cloned D2Long receptors expressed in vitro; radioligand binding assay |
Why This Matters
For receptor occupancy studies or experiments requiring precise D2 receptor engagement thresholds, bifeprunox's higher potency enables lower dosing requirements and distinct occupancy dynamics compared to aripiprazole.
- [1] Seeman P. Dopamine D2High receptors moderately elevated by bifeprunox and aripiprazole. Synapse. 2008;62(12):902-908. doi:10.1002/syn.20557. PMID: 18792990. View Source
